molecular formula C26H40O3 B159646 Prasterone enanthate CAS No. 23983-43-9

Prasterone enanthate

Numéro de catalogue B159646
Numéro CAS: 23983-43-9
Poids moléculaire: 400.6 g/mol
Clé InChI: HHENOUDBWKNPAB-BNCSLUSBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prasterone enanthate is an estrogen indicated for hormone replacement therapy in postmenopausal women . It is also known as prasterone heptanoate or dehydroepiandrosterone enanthate .


Molecular Structure Analysis

Prasterone enanthate has a molecular formula of C26H40O3 . The molecular weight is 400.6 g/mol . The IUPAC name is [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate .


Physical And Chemical Properties Analysis

Prasterone enanthate has a density of 1.1±0.1 g/cm3, a boiling point of 497.9±45.0 °C at 760 mmHg, and a flash point of 211.4±28.8 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .

Applications De Recherche Scientifique

Menopausal Symptoms

  • Treatment of Menopausal Symptoms : Prasterone enanthate is effective in treating symptoms accompanying menopause. Studies found significant improvements in vaginal health, reduction in pain during sexual activity (dyspareunia), and improvements in vaginal atrophy due to menopause or genitourinary syndrome of menopause (GSM) (Labrie et al., 2016), (Archer et al., 2015).

  • Improvement in Sexual Function : Prasterone enanthate enhances libido and sexual function in postmenopausal women, addressing aspects such as desire, arousal, orgasm, and pain during sexual activity (Labrie et al., 2009).

Systemic Lupus Erythematosus (SLE)

  • Bone Mineral Density and Disease Activity : Prasterone enanthate has been investigated for its potential to improve bone mineral density and reduce disease activity in women with SLE, particularly those taking glucocorticoids (Kocis, 2020), (Marder et al., 2010).

  • Improvement in SLE Symptoms : Prasterone enanthate has shown promise in improving or stabilizing symptoms in women with active SLE when used alongside standard treatments (Petri et al., 2004).

Other Applications

  • Urge Incontinence : An observational study suggested that prasterone might improve urinary urge incontinence in postmenopausal women (Ruvolo et al., 2022).

  • Influence on Cardiovascular Risk and Bone Metabolism : Some studies have explored the effects of prasterone on cardiovascular risk factors and bone metabolism, although the results have been mixed and warrant further investigation.

Orientations Futures

Prasterone enanthate is under investigation for use in women with systemic lupus erythematosus (SLE) who are taking glucocorticoids . It is also being studied for its potential to limit bone loss in women who have SLE .

Propriétés

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19-,20-,21-,22-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHENOUDBWKNPAB-BNCSLUSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946833
Record name Dehydroepiandrosterone enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prasterone enanthate

CAS RN

23983-43-9
Record name Dehydroepiandrosterone enanthate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23983-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroepiandrosterone enanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023983439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prasterone enantate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16625
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dehydroepiandrosterone enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3β-hydroxyandrost-5-en-17-one heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRASTERONE ENANTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W8I1S6T5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prasterone enanthate
Reactant of Route 2
Reactant of Route 2
Prasterone enanthate
Reactant of Route 3
Reactant of Route 3
Prasterone enanthate
Reactant of Route 4
Reactant of Route 4
Prasterone enanthate
Reactant of Route 5
Reactant of Route 5
Prasterone enanthate
Reactant of Route 6
Prasterone enanthate

Citations

For This Compound
26
Citations
B Düsterberg, H Wendt - Hormones, 1983 - karger.com
… Prasterone enanthate is completely hydrolysed into the free … prasterone enanthate (dehydroepiandroste rone enanthate) … administration of free prasterone and prasterone enanthate. …
Number of citations: 17 karger.com
M Hanson - Chromatographia, 1994 - Springer
… The steroid mixture used in this study consisted of prasterone enanthate, testosterone enanthate, norandrostendione and norethisterone (Table I) and was obtained from our own …
Number of citations: 20 link.springer.com
M Hanson - Chromatographia, 1995 - Springer
… A simple example is given for prasterone enanthate (PSE) and … enanthate than for prasterone enanthate (Figure 3). … b: Elution of prasterone enanthate and testosterone enanthate on …
Number of citations: 14 link.springer.com
M Uršic-Vršaj, S Bebar, MP Žakelj - Menopause, 2001 - journals.lww.com
… continually—three received 2 mg estradiol + 1 mg estriol + 1 mg norethisterone acetate/day, and the remaining three received 4 mg estradiol valerate + 200 mg prasterone enanthate …
Number of citations: 108 journals.lww.com
S Vujovic, M Ivovic, M Tancic-Gajic - Gyn Rep End Met, 2021 - gremjournal.com
… , 52.4±2.4 years of age, amenorrheic period 2.4±2.0 years, BMI 24.9±2.4 kg/m2, waist circumference 83.0±9.0 cm, received 17β estradiol valerate 4 mg and prasterone enanthate 200 …
Number of citations: 4 gremjournal.com
ES Abdel-Hady, AM Gamal, RAH Hemida, M Fawzy… - 2012 - azharmed.eg.net
… One hundred and eight women received an IM injection containing estrogen plus androgen (estradiol valerate 4 mg + prasterone enanthate 200 mg) (Cidodian Depot, IM once monthly, …
Number of citations: 2 www.azharmed.eg.net
M Uršič-Vrščaj, S Bebar - European Journal of Surgical Oncology (EJSO), 1999 - Elsevier
AimsTo investigate the presumed influence of hormone replacement therapy (HRT) on the progression of and death due to breast cancer.MethodsIn order to make a detailed analysis, …
Number of citations: 78 www.sciencedirect.com
Y Wang, N Lewin, Y Qaoud, AN Rajaee, AS Scheer - The Breast, 2018 - Elsevier
… 2 mg daily estradiol + 1 mg daily noresthisterone acetate or 2 mg daily estradiol + 1 mg daily estriol + 1 mg daily norethisterone acetate or 4 mg estradiol + 200 mg prasterone enanthate …
Number of citations: 19 www.sciencedirect.com
M Ursic-Vrscaj - European journal of gynaecological oncology, 1999 - article.imrpress.com
… Being aware of the eventual risks of HRT, we decided on an intermittent HRT administered by injections (4 mg estradiol valerate and 200 mg prasterone enanthate) in the intervals of 6-…
Number of citations: 12 article.imrpress.com
AB Corrigan - Medical journal of Australia, 1999 - Wiley Online Library
… It has also been used in an injectable ester form, intramuscular prasterone enanthate 200 mg (Gynodian Depot, Schering), and it has been given as a vaginal pessary. As with other …
Number of citations: 36 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.